molecular formula C14H17BClFO4 B13526001 Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13526001
M. Wt: 314.54 g/mol
InChI Key: MDHWTWLHHHGQQE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. Its structure includes a benzoate ester, a chloro and fluoro substituent, and a dioxaborolane ring, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is typically a biaryl compound.

Scientific Research Applications

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound in reactions such as Suzuki coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

Molecular Formula

C14H17BClFO4

Molecular Weight

314.54 g/mol

IUPAC Name

methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3

InChI Key

MDHWTWLHHHGQQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Cl

Origin of Product

United States

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